3,5-Dibromopyridine-4-carbaldehyde
Overview
Description
3,5-Dibromopyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H3Br2NO and its molecular weight is 264.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3,5-Dibromopyridine-4-carbaldehyde is primarily used as an intermediate in the synthesis of bioactive compounds and pharmaceutical intermediates . It serves as a precursor for the synthesis of novel heterocyclic compounds, such as pyrrolo[3,4-c]thiophene derivatives .
Mode of Action
For instance, it’s used in the synthesis of insecticides and to improve the stiffness of cotton fabrics in the textile industry .
Biochemical Pathways
It’s used as a precursor in the synthesis of various bioactive compounds, which suggests that it may indirectly influence several biochemical pathways .
Pharmacokinetics
Given its use in the synthesis of bioactive compounds, its pharmacokinetic properties would likely depend on the specific compound it’s used to create .
Result of Action
It’s known to be used in the synthesis of bioactive compounds, suggesting that its effects would be largely dependent on the specific compounds it’s used to create .
Action Environment
This compound is generally considered safe under normal conditions. It should be stored in a dry, well-ventilated place . The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
3,5-Dibromopyridine-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . It interacts with nucleophiles such as amines and thiols, forming stable adducts. These interactions are crucial in the synthesis of complex organic molecules and can influence the activity of enzymes and proteins involved in these reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the biochemical pathways influenced by this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are important for understanding the overall impact of this compound on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties and interactions with cellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways.
Properties
IUPAC Name |
3,5-dibromopyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVMDYYFWYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376649 | |
Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-42-2 | |
Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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